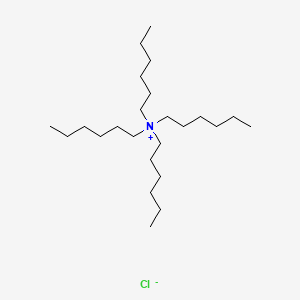
テトラヘキシルアンモニウムクロリド
概要
説明
Tetrahexylammonium chloride (THAC) is a quaternary ammonium salt that has gained significant attention in recent years due to its widespread applications in various scientific fields. THAC is a colorless crystalline compound that is highly soluble in water and organic solvents.
科学的研究の応用
重合における触媒
テトラヘキシルアンモニウムクロリドは、重合プロセスにおける触媒として使用されてきました。 p-クロロメチル化スチレンとスチレンのラジカル共重合により、ペンダントテトラヘキシルアンモニウムクロリドを含む可溶性共重合体担持触媒が合成され、続いて得られた共重合体とトリヘキシルアミンとの付加反応が行われました .
疎水性共晶溶媒の成分
テトラヘキシルアンモニウムクロリドは、疎水性共晶溶媒の生成における成分として使用されてきました。 これらの溶媒は、水素結合受容体としてメントール、テトラブチルアンモニウムクロリド、テトラヘキシルアンモニウムクロリド、および水素結合供与体としてトリフルオロ酢酸とヘキサフルオロイソプロパノールから構成されていました .
分析物の抽出
上記の疎水性共晶溶媒は、フタル酸エステル、パラベン、フラボノイドなどの分析物の抽出に使用されました。 これらの溶媒は、従来の塩素化溶媒よりも大幅に優れた全体的な抽出効率を示しました .
分散型液体–液体マイクロ抽出
テトラヘキシルアンモニウムクロリドとトリフルオロ酢酸からなる溶媒の1つは、HPLC分析前に廃水サンプルから4つのパラベンを分散型液体–液体マイクロ抽出するために使用されました .
RP-HPLC分離のためのサンプル希釈剤
テトラヘキシルアンモニウムクロリドを含む、開発された溶媒は、RP-HPLC分離のためのサンプル希釈剤として調べられました .
細胞透過に関する研究
テトラヘキシルアンモニウムクロリドは、ホスホノジペプチドプロドラッグと親化合物の分離のための迅速、高感度、信頼性の高い方法を開発し、in vitro細胞培養モデルを使用した細胞透過の評価を容易にするために、研究で使用されてきました .
Safety and Hazards
将来の方向性
Tetrahexylammonium chloride has potential applications in the field of green chemistry, particularly in the development of hydrophobic eutectic solvents . These solvents could be used for the extraction of various compounds, offering a more environmentally friendly alternative to conventional solvents .
作用機序
Target of Action
Tetrahexylammonium chloride is a quaternary ammonium compound that primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The compound interacts with its targets by blocking them . This blocking action inhibits the normal function of the targets, leading to changes in the physiological processes they are involved in. For instance, blocking autonomic ganglia can affect the transmission of nerve signals, while blocking calcium- and voltage-activated potassium channels can influence muscle contraction.
Biochemical Pathways
The exact biochemical pathways affected by tetrahexylammonium chloride are still under investigation. It is known that the compound’s blocking action can disrupt the normal functioning of the targeted biochemical pathways, leading to downstream effects such as altered nerve signal transmission and muscle contraction .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be soluble in both water and organic solvents . This solubility can impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of tetrahexylammonium chloride’s action are largely dependent on its blocking action on its targets. By blocking autonomic ganglia and calcium- and voltage-activated potassium channels, the compound can alter nerve signal transmission and muscle contraction . These alterations can lead to various physiological effects.
Action Environment
The action, efficacy, and stability of tetrahexylammonium chloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its distribution within the body and its interaction with its targets . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity.
生化学分析
Biochemical Properties
Tetrahexylammonium chloride plays a significant role in biochemical reactions, particularly in the development of supramolecular solvents. These solvents are employed for greener microextraction techniques of water-soluble organic pollutants, highlighting its role in environmental chemistry . Tetrahexylammonium chloride interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ribbon-shaped supramolecular structures. These interactions are primarily driven by the compound’s ability to form stable complexes with organic molecules, enhancing their solubility and extraction efficiency.
Cellular Effects
Tetrahexylammonium chloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating calcium mobilization from cerebellar microsomes . This modulation affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on calcium mobilization suggests its potential role in regulating intracellular calcium levels, which are crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
The molecular mechanism of tetrahexylammonium chloride involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can alter the conformation of the target biomolecules, affecting their activity and function. Additionally, tetrahexylammonium chloride can influence gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular processes such as growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahexylammonium chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that tetrahexylammonium chloride remains stable under controlled conditions, but its degradation products can have varying impacts on cells. Long-term exposure to the compound may lead to alterations in cellular metabolism and function, necessitating careful monitoring and control in experimental setups.
Dosage Effects in Animal Models
The effects of tetrahexylammonium chloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological outcomes . Studies have demonstrated threshold effects, where a specific dosage level triggers noticeable changes in cellular and physiological functions. High doses of tetrahexylammonium chloride can cause toxicity, affecting vital organs and systems, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Tetrahexylammonium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence choline metabolism, which is crucial for maintaining cell membrane integrity and neurotransmitter synthesis. By modulating the activity of enzymes involved in choline metabolism, tetrahexylammonium chloride can impact cellular functions such as signal transduction, membrane transport, and energy production.
Transport and Distribution
The transport and distribution of tetrahexylammonium chloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, influencing its biological activity. The compound’s lipophilic nature allows it to readily cross cell membranes, enhancing its distribution and effectiveness in various cellular compartments.
Subcellular Localization
Tetrahexylammonium chloride exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes, as it ensures the compound’s interaction with relevant biomolecules and structures within the cell.
特性
IUPAC Name |
tetrahexylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSDWCGLRVBHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-54-6 (Parent) | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00884201 | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-92-9 | |
| Record name | Tetrahexylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5922-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




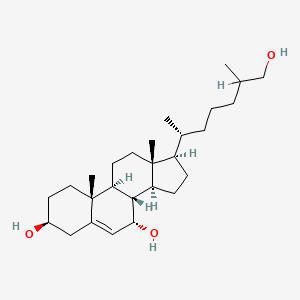

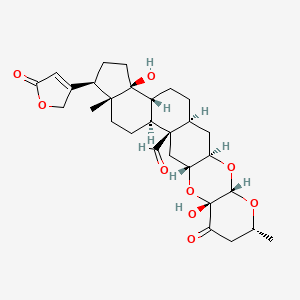
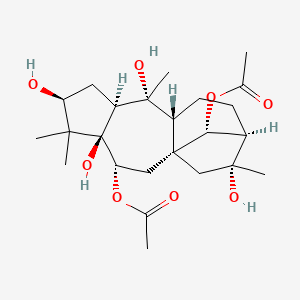
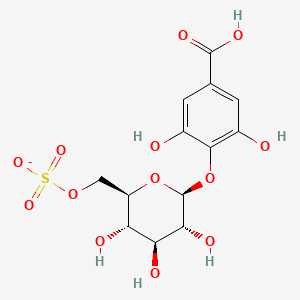
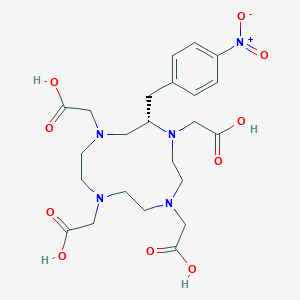
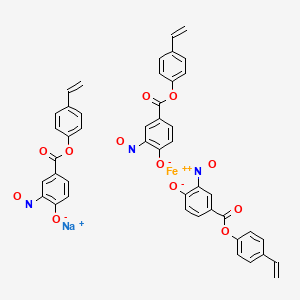
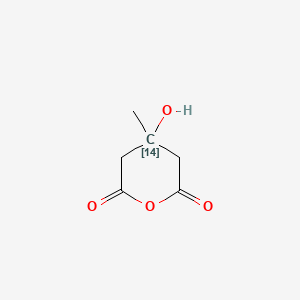

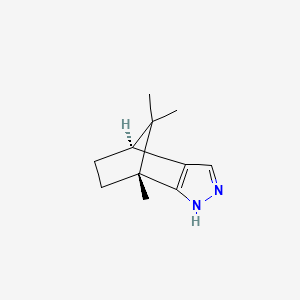
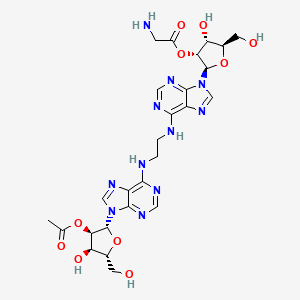
![methyl (2S)-2-[(2-amino-2-methylpropanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B1213373.png)
